6-Benzyl-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride

Catalog No.
S822633
CAS No.
2060031-17-4
M.F
C15H20ClNO2
M. Wt
281.78 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Benzyl-6-azaspiro[3.4]octane-8-carboxylic acid h...

CAS Number

2060031-17-4

Product Name

6-Benzyl-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride

IUPAC Name

6-benzyl-6-azaspiro[3.4]octane-8-carboxylic acid;hydrochloride

Molecular Formula

C15H20ClNO2

Molecular Weight

281.78 g/mol

InChI

InChI=1S/C15H19NO2.ClH/c17-14(18)13-10-16(11-15(13)7-4-8-15)9-12-5-2-1-3-6-12;/h1-3,5-6,13H,4,7-11H2,(H,17,18);1H

InChI Key

GELUKVDONXSYQV-UHFFFAOYSA-N

SMILES

C1CC2(C1)CN(CC2C(=O)O)CC3=CC=CC=C3.Cl

Canonical SMILES

C1CC2(C1)CN(CC2C(=O)O)CC3=CC=CC=C3.Cl

Application in Medicinal Chemistry

Scientific Field: Medicinal Chemistry

Summary: This compound is utilized in the design of new pharmaceutical agents due to its unique structural motif. The spirocyclic framework of the molecule provides a rigid scaffold that can interact with various biological targets.

Methods: The compound is synthesized and then incorporated into larger drug-like molecules. It undergoes various chemical reactions to attach different functional groups, which are designed to interact with specific biological targets. Techniques like NMR, HPLC, LC-MS, and UPLC are used for characterization .

Application in Signal Transduction Research

Scientific Field: Signal Transduction Research

Summary: Derivatives of this compound have been studied as modulators of MAP and PI3K signaling pathways, which are critical in various cellular processes.

Methods: The compound is used to create small molecules that are tested in cell lines for their ability to modulate these signaling pathways. The effects are analyzed using Western blotting and other molecular biology techniques.

Results: The modulators have shown efficacy in altering signal transduction in the desired manner, which could lead to new treatments for diseases where these pathways are dysregulated.

6-Benzyl-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride is a compound characterized by its unique spirocyclic structure, which consists of a bicyclic framework containing both nitrogen and carbon atoms. Its molecular formula is C8H14ClNO2C_8H_{14}ClNO_2 with a molecular weight of approximately 191.66 g/mol. The compound is notable for its potential applications in medicinal chemistry, particularly in the design of new pharmaceutical agents due to its ability to interact with various biological targets .

That facilitate the attachment of different functional groups, enhancing its biological activity. Key reactions include:

  • Esterification: This reaction allows for the formation of esters from carboxylic acids and alcohols, which can modify the compound's solubility and bioavailability.
  • Nucleophilic Substitution: The nitrogen atom in the spirocyclic structure can participate in nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.
  • Reduction and Oxidation: These reactions can be employed to alter the oxidation states of specific functional groups, potentially enhancing biological activity.

6-Benzyl-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride has been studied for its biological activities, particularly as a modulator of signaling pathways such as MAPK and PI3K. These pathways are critical in various cellular processes, including cell growth and apoptosis. Research indicates that derivatives of this compound exhibit efficacy in altering signal transduction, which could lead to new treatments for diseases associated with dysregulated signaling pathways .

The synthesis of 6-benzyl-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride typically involves:

  • Formation of the Spirocyclic Framework: This is achieved through cyclization reactions involving suitable precursors.
  • Functional Group Modification: Subsequent reactions introduce carboxylic acid and benzyl groups to enhance pharmacological properties.
  • Hydrochloride Salt Formation: The final product is often converted into its hydrochloride salt form to improve stability and solubility.

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are utilized for characterization throughout these steps .

This compound finds applications primarily in:

  • Medicinal Chemistry: As a scaffold for designing new drugs targeting specific biological pathways.
  • Pharmaceutical Development: Its derivatives are explored as potential therapeutic agents against various diseases, particularly those involving signal transduction pathways.

Interaction studies have shown that 6-benzyl-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride can modulate key cellular signaling pathways. Techniques like Western blotting and cell line assays are employed to assess its effects on protein expression levels and cellular responses. These studies indicate promising results in altering cellular behavior, which may lead to novel therapeutic strategies .

Several compounds share structural or functional similarities with 6-benzyl-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride:

Compound NameCAS NumberKey Features
Ethyl 6-benzyl-6-azaspiro[3.4]octane-8-carboxylate2110507-78-1Ester derivative with enhanced solubility
Benzyl 8-formyl-2-oxa-6-azaspiro[3.4]octane2028341-92-4Contains an oxo group, altering reactivity
6-Azaspiro[3.4]octane-8-carboxylic acid1955554-31-0Parent structure lacking benzyl substitution

Uniqueness

The uniqueness of 6-benzyl-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride lies in its rigid spirocyclic framework combined with the benzyl group, which enhances its ability to interact selectively with biological targets compared to other similar compounds. This structural feature contributes significantly to its potential as a therapeutic agent in drug development .

Dates

Modify: 2023-08-16

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